molecular formula C21H25NO5 B162095 Corynoxidine CAS No. 57906-85-1

Corynoxidine

Cat. No. B162095
CAS RN: 57906-85-1
M. Wt: 371.4 g/mol
InChI Key: QYEMUDHNCZHUKC-JTSKRJEESA-N
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Description

Corynoxidine is an AChE inhibitor derived from tubers of Stephania succifera . It exhibits antibacterial activities against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus strains .


Molecular Structure Analysis

Corynoxidine has a molecular formula of C21H25NO5 . Its average mass is 371.427 Da, and its monoisotopic mass is 371.173279 Da .


Physical And Chemical Properties Analysis

Corynoxidine is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The chemical name of Corynoxidine is (7S,13aS)-2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino [2,1-b]isoquinolin-7-ium .

Scientific Research Applications

Anticancer Potential

Corynoxidine exhibits promising anticancer properties. Researchers have investigated its effects on tumor growth, cell proliferation, and apoptosis. Studies suggest that corynoxidine may interfere with cancer cell signaling pathways, making it a potential candidate for novel cancer therapies .

Acetylcholinesterase Inhibition

Corynoxidine has been explored as an acetylcholinesterase inhibitor. Acetylcholinesterase plays a crucial role in neurotransmission, and inhibiting it can have therapeutic implications for neurodegenerative diseases like Alzheimer’s. Further research is needed to fully understand its efficacy and safety .

Peroxidase-Like Activity

Interestingly, corynoxidine has demonstrated peroxidase-like catalytic activity. This property could be harnessed for applications in environmental remediation, biosensors, and drug delivery systems. The nanofibers formed by corynoxidine exhibit this unique enzymatic behavior .

Anti-Inflammatory Effects

Studies have explored corynoxidine’s anti-inflammatory potential. It may modulate immune responses and reduce inflammation, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases. However, more research is needed to validate its efficacy .

Neuroprotective Properties

Corynoxidine has been investigated for its neuroprotective effects. It may enhance neuronal survival, protect against oxidative stress, and mitigate neurodegenerative processes. These findings open avenues for potential treatments for neurodegenerative disorders .

Cardiovascular Applications

Some studies suggest that corynoxidine may impact cardiovascular health. It could influence blood pressure regulation, vascular tone, and endothelial function. However, more comprehensive research is necessary to establish its clinical relevance .

Mechanism of Action

Corynoxidine, also known as (-)-corynoxidine, is a compound that has been isolated from the aerial parts of Corydalis speciosa . This compound has been found to have several interesting properties, including acting as an acetylcholinesterase inhibitor and exhibiting antibacterial activities .

Target of Action

The primary target of Corynoxidine is acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that is critical for nerve function as it breaks down the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

Corynoxidine acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, Corynoxidine prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance the transmission of nerve signals.

Biochemical Pathways

The inhibition of acetylcholinesterase by Corynoxidine affects the cholinergic pathway . This pathway involves the transmission of signals using the neurotransmitter acetylcholine. By preventing the breakdown of acetylcholine, Corynoxidine can potentially enhance cholinergic signaling.

Result of Action

The inhibition of acetylcholinesterase by Corynoxidine can lead to enhanced cholinergic signaling . This could potentially have various effects at the molecular and cellular level, depending on the specific context in which the signaling is enhanced. Additionally, Corynoxidine exhibits antibacterial activities against Staphylococcus aureus and methicillin-resistant S. aureus strains .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eye when handling Corynoxidine . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(7S,13aS)-2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-24-18-6-5-13-9-17-15-11-20(26-3)19(25-2)10-14(15)7-8-22(17,23)12-16(13)21(18)27-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEMUDHNCZHUKC-JTSKRJEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)[O-])OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CC[N@@+]3(C2)[O-])OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corynoxidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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